2-Isopropyl-5-nitroisoindoline-1,3-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2-propan-2-ylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-6(2)12-10(14)8-4-3-7(13(16)17)5-9(8)11(12)15/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYULYPPVNZZMKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Isopropyl 5 Nitroisoindoline 1,3 Dione
Conventional and Advanced Synthetic Routes to N-Substituted Nitroisoindoline-1,3-diones
The construction of the N-substituted nitroisoindoline-1,3-dione core can be achieved through various synthetic pathways. These methods can be broadly categorized into conventional condensation reactions and more contemporary transition metal-catalyzed syntheses.
Condensation Reactions Utilizing Phthalic Anhydride (B1165640) Derivatives
The most common and well-established method for the synthesis of isoindoline-1,3-diones involves the reaction between a phthalic anhydride derivative and a primary amine. nih.gov This approach is favored for its simplicity and the ready availability of starting materials.
3-Nitrophthalic anhydride is a key starting material for the synthesis of 2-isopropyl-5-nitroisoindoline-1,3-dione. It is typically prepared from 3-nitrophthalic acid through dehydration, often facilitated by reagents like acetic anhydride. prepchem.comgoogle.comchemicalbook.com The reaction involves heating 3-nitrophthalic acid with acetic anhydride, followed by cooling to crystallize the product. orgsyn.org Yields for this conversion are generally high, often exceeding 90%. prepchem.comgoogle.com Alternative methods for the preparation of 3-nitrophthalic anhydride include the direct nitration of phthalic anhydride, which yields a mixture of 3- and 4-nitro isomers that require separation. google.com
The purity of the resulting 3-nitrophthalic anhydride is crucial for the subsequent reaction steps. Recrystallization from solvents such as chloroform (B151607) or a mixture of benzene (B151609) and petroleum ether can be employed to achieve high purity. google.comchemicalbook.com The use of an excess of acetic anhydride is common in conventional methods, though newer procedures aim to reduce the amount of this controlled substance. google.com
Table 1: Synthesis of 3-Nitrophthalic Anhydride
| Starting Material | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 3-Nitrophthalic Acid | Acetic Anhydride | Reflux | 92.5% | google.com |
| 3-Nitrophthalic Acid | Acetic Anhydride | Reflux, 1 hour, then crystallization with MTBE | 88.8% | chemicalbook.com |
| Phthalic Anhydride | Nitrating Mixture | Severe acidic conditions | Mixture of isomers | google.com |
The reaction of 3-nitrophthalic anhydride with a primary amine, such as isopropylamine (B41738), proceeds via a two-step mechanism. The first step involves a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a phthalamic acid intermediate. Subsequent heating of this intermediate induces intramolecular cyclization via dehydration to form the target isoindoline-1,3-dione. libretexts.org
This condensation reaction is a general method for the synthesis of a wide variety of N-substituted phthalimides. mdpi.commdpi.comnih.gov The reaction conditions can be varied, with some syntheses being carried out in boiling benzene with a Dean-Stark trap to remove the water formed during the reaction. mdpi.com The choice of solvent and reaction temperature can influence the reaction rate and the purity of the final product. While specific literature detailing the reaction of 3-nitrophthalic anhydride with isopropylamine to give this compound is not abundant in the provided search results, the general principles of phthalimide (B116566) synthesis are directly applicable.
Metal-Free Synthetic Strategies
Metal-free synthesis offers advantages in terms of cost, toxicity, and ease of purification. A prevalent and straightforward metal-free approach for synthesizing N-substituted phthalimides involves the direct interaction of phthalic anhydride with primary amines. mdpi.com This foundational reaction is a cornerstone for creating a wide array of isoindoline-1,3-dione derivatives.
Another developed method consists of the reaction between N-arylbenzenecarboximidamides and phthalic anhydride. mdpi.com When this reaction is conducted in benzene at reflux, it yields new derivatives of isoindoline-1,3-dione in yields often exceeding 75%. mdpi.com Interestingly, performing the same reaction without heating leads to the formation of monoacylation products, highlighting the critical role of temperature in directing the reaction pathway. mdpi.com The versatility of phthalic anhydride as a substrate is significant, as it is widely used in the synthesis of imides, among other valuable compounds. researchgate.net
Cascade and Domino Reaction Approaches
Cascade and domino reactions provide an efficient pathway to complex molecules from simple starting materials in a single pot, enhancing atom economy and reducing waste. For the synthesis of isoindolinone derivatives, a multicomponent cascade of decarboxylation/lactamization has been successfully developed. uobasrah.edu.iq This method constructs the isoindolinone framework from β-ketocarboxylic acids, various primary amines, and 2-carboxybenzaldehyde. uobasrah.edu.iq
The Diels-Alder reaction, a powerful tool in organic synthesis, can also be employed in a cascade sequence to generate isoindoline-1,3-dione analogues. One reported methodology uses chromones with an α,β-unsaturated carbonyl system as the diene and various maleimides as dienophiles. researchgate.net The proposed mechanism involves a microwave-assisted Diels-Alder reaction, which is followed by the opening of the chromanone ring and an in situ oxidation to afford 4,6-disubstituted isoindoline-1,3-diones. researchgate.net This aromatization of the Diels-Alder adducts occurs without the need for an external oxidizing agent. researchgate.net
Green Chemistry Principles in the Synthesis of this compound Analogues
The application of green chemistry principles to the synthesis of isoindoline-1,3-dione analogues aims to reduce environmental impact by minimizing waste, using safer solvents, and improving energy efficiency.
Microwave-Assisted Reaction Protocols
Microwave-assisted synthesis has emerged as a significant green chemistry technique, often leading to shorter reaction times, milder conditions, higher yields, and better product purity compared to conventional heating methods. newsama.comresearchgate.net This technology has been successfully applied to the synthesis of various isoindoline-1,3-dione derivatives.
An efficient, green microwave method has been developed for synthesizing novel isoindolinone derivatives in good yields using water as a solvent. uobasrah.edu.iq Another protocol reports the microwave-assisted synthesis of 2,2′-(2-oxindoline-3,3′-diyl)-bis(1H-inden-1,3(2H)-dione) derivatives via the condensation of isatin (B1672199) derivatives with 1,3-indandione. bas.bg This reaction also uses water as a solvent and is complete in a very short time. bas.bg
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| β-ketocarboxylic acids, primary amines, 2-carboxybenzaldehyde | Cetrimonium bromide, Microwave, Water | Isoindolinone derivatives | Good | uobasrah.edu.iq |
| Chromones, Maleimides | Microwave irradiation | 4,6-disubstituted isoindoline-1,3-diones | 15-59% | researchgate.net |
| Isatin derivatives, 1,3-indandione | SBA-Pr-SO3H, Microwave (500 W, 95 °C), Water | Oxindole (B195798) derivatives | High | bas.bg |
Solvent-Free and Reduced-Solvent Reaction Conditions
Eliminating or reducing the use of volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-phase, reactions can lead to improved efficiency and a significantly lower environmental footprint. A green synthesis for isoindolines/dioxoindolines has been developed using simple heating in a quick, solventless reaction between phenylethylamine and phthalic anhydride. researchgate.net
Microwave-assisted methods are often conducive to solvent-free conditions. newsama.com For instance, the synthesis of quinozoline-4-(3H)-one and quinoline (B57606) derivatives has been performed over organic clays (B1170129) as a catalyst under solvent-less conditions using microwave irradiation. ijarsct.co.in This approach provides satisfactory yields and a simpler work-up, representing an efficient and green organic condensation and cyclization method. ijarsct.co.in
High-Temperature, High-Pressure Aqueous/Alcoholic Media Syntheses
The use of water or alcohols as reaction media is environmentally benign. Performing reactions at elevated temperatures can increase reaction rates and often allows for the use of these green solvents. The synthesis of isoindoline-1,3-dione compounds can be performed at elevated temperatures ranging from about 30°C to 200°C. google.com
Specific examples include:
The reaction of phthalic anhydride and glycine (B1666218) in glacial acetic acid refluxed at 120°C for 8 hours to produce the corresponding isoindoline-1,3-dione derivative. nih.gov
The synthesis of an interesting series of isoindolines-1,3-diones from o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol (B130326) and water (IPA:H2O) at reflux. researchgate.net
Hydrolysis reactions in the synthesis pathway performed in a mixture of water and ethanol (B145695) at elevated temperatures, typically around 70°C. google.com
Exploration of Sustainable Catalytic Systems (e.g., Clay Catalysts)
The development of reusable and environmentally friendly catalysts is central to sustainable chemistry. Clay catalysts, for example, are often inexpensive, non-toxic, and can be used in solvent-free conditions. Organic clays have been successfully used as catalysts for the synthesis of quinoline and quinozoline derivatives under solvent-less microwave irradiation, demonstrating their potential for promoting efficient organic condensation and cyclization reactions. ijarsct.co.in
In addition to clays, other recyclable catalysts have been explored. A nanoporous catalyst, SBA-Pr-SO3H, has been used for the synthesis of oxindole derivatives under microwave irradiation in water. bas.bg This heterogeneous acid nanocatalyst is easily removed from the reaction mixture by filtration and can be reused, highlighting its efficiency and eco-friendly nature. bas.bg
| Catalyst | Reaction Type | Conditions | Advantages | Reference |
| Organic Clay | Condensation/Cyclisation | Solvent-free, Microwave | Green, Satisfactory yields, Simple work-up | ijarsct.co.in |
| SBA-Pr-SO3H | Condensation | Water, Microwave (95°C) | Reusable, Easily removed, High yield, Fast reaction | bas.bg |
Advanced Spectroscopic and Structural Characterization of 2 Isopropyl 5 Nitroisoindoline 1,3 Dione
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical technique for the unambiguous confirmation of a compound's elemental composition through the precise measurement of its mass-to-charge ratio. For 2-Isopropyl-5-nitroisoindoline-1,3-dione (molecular formula: C₁₁H₁₀N₂O₄), HRMS would be expected to yield a highly accurate mass measurement, distinguishing it from other potential molecules with the same nominal mass. However, specific experimental HRMS data, including the measured exact mass and the corresponding mass error in parts per million (ppm), are not available in the reviewed literature.
Table 1: Expected High-Resolution Mass Spectrometry Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₁H₁₀N₂O₄ |
| Calculated Exact Mass | 234.0641 g/mol |
| Ionization Mode | ESI+, APCI+ |
| Adducts | [M+H]⁺, [M+Na]⁺ |
| Expected [M+H]⁺ | 235.0719 |
| Expected [M+Na]⁺ | 257.0538 |
Note: This table represents theoretical values as no experimental data has been located.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Associated Optical Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is influenced by the chromophoric systems present. The isoindoline-1,3-dione core, coupled with the nitro group, constitutes a significant chromophore. It is anticipated that the UV-Vis spectrum of this compound, when recorded in a suitable solvent like methanol (B129727) or ethanol (B145695), would exhibit characteristic absorption maxima (λmax). semanticscholar.org Despite the general characterization of similar compounds using this technique, specific spectral data for the title compound, including λmax values and corresponding molar absorptivity coefficients (ε), have not been reported. semanticscholar.orgsilae.it
Chromatographic Purity and Separation Methodologies
Chromatographic techniques are fundamental for monitoring reaction progress, assessing purity, and for the purification of synthesized compounds.
Thin Layer Chromatography (TLC) Monitoring
Thin Layer Chromatography is a standard method for qualitatively monitoring the progress of a chemical reaction. For the synthesis of this compound, TLC would be employed to track the consumption of starting materials and the formation of the product. The retention factor (Rf) value is dependent on the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent system, often a mixture of a non-polar and a polar solvent like hexane (B92381) and ethyl acetate). Specific Rf values for this compound under defined TLC conditions are not documented in the available literature. nih.gov
Table 2: Illustrative Thin Layer Chromatography (TLC) Parameters for Isoindoline-1,3-dione Derivatives
| Parameter | Typical Conditions |
|---|---|
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Hexane:Ethyl Acetate (B1210297) (varying ratios) |
| Visualization | UV light (254 nm), Potassium Permanganate stain |
Note: This table provides general conditions as specific data for the target compound is unavailable.
Column Chromatography for Purification
For the purification of this compound on a larger scale, column chromatography is the preferred method. The choice of adsorbent (typically silica gel) and the eluent system is crucial for achieving high purity. The polarity of the eluent is optimized based on preliminary TLC analysis to ensure effective separation of the desired product from any unreacted starting materials or by-products. While the general methodology is well-established for isoindoline-1,3-dione derivatives, specific conditions used for the purification of the title compound have not been published. semanticscholar.org
Solid-State Structural Analysis: X-ray Crystallography
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. Obtaining a crystal structure for this compound would elucidate the planarity of the isoindoline-1,3-dione ring, the orientation of the isopropyl and nitro groups, and how the molecules pack in the crystal lattice. A search of crystallographic databases did not yield any results for the crystal structure of this specific compound. For comparison, the crystal structures of related molecules, such as 2-Ethyl-5-nitroisoindoline-1,3-dione, have been determined, revealing details of their molecular geometry and packing.
Chemical Reactivity and Transformation Studies of 2 Isopropyl 5 Nitroisoindoline 1,3 Dione
Reactivity of the Nitro Group on the Isoindoline (B1297411) Core
The presence of a nitro group on the benzene (B151609) ring of the isoindoline core is a dominant feature influencing the molecule's chemical properties. This electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. However, the most significant and widely studied reactivity of the nitro group is its propensity for reduction.
Reduction Reactions of the Nitro Moiety (e.g., to Amino Derivatives)
The transformation of the nitro group into an amino group is a fundamental reaction in organic synthesis, providing a route to aromatic amines which are valuable precursors for dyes, pharmaceuticals, and polymers. ncert.nic.in The reduction of the nitro group in 2-Isopropyl-5-nitroisoindoline-1,3-dione to 5-amino-2-isopropylisoindoline-1,3-dione can be achieved through various established methods. organic-chemistry.org
Commonly employed techniques include catalytic hydrogenation and chemical reduction using metals in acidic media. ncert.nic.in Catalytic hydrogenation using hydrogen gas with catalysts like palladium, platinum, or nickel is a clean and efficient method. ncert.nic.in Alternatively, the reduction can be performed using metals such as iron, tin, or zinc in the presence of hydrochloric acid. ncert.nic.in The use of iron scrap with a catalytic amount of acid is often preferred in industrial settings due to its cost-effectiveness and the in-situ generation of the acid required for the reaction. ncert.nic.in
| Reducing Agent/System | Typical Conditions | Product | Notes |
|---|---|---|---|
| H₂/Pd-C | Methanol (B129727) or Ethanol (B145695), Room Temperature, Atmospheric Pressure | 5-Amino-2-isopropylisoindoline-1,3-dione | High yield and clean reaction; common laboratory method. organic-chemistry.org |
| Fe/HCl | Water/Ethanol, Reflux | 5-Amino-2-isopropylisoindoline-1,3-dione | Cost-effective method often used for large-scale synthesis. ncert.nic.in |
| SnCl₂·2H₂O | Ethanol, Reflux | 5-Amino-2-isopropylisoindoline-1,3-dione | Effective for selective reduction in the presence of other reducible groups. |
| NaBH₄/NiCl₂·6H₂O | Methanol, 0 °C to Room Temperature | 5-Amino-2-isopropylisoindoline-1,3-dione | Milder conditions compared to catalytic hydrogenation. |
Mechanistic Investigations of Nitro Group Transformations
The reduction of aromatic nitro compounds to amines is a multi-step process involving the transfer of six electrons and six protons. The classical Haber-Lukashevich mechanism provides a widely accepted pathway for this transformation. orientjchem.orgresearchgate.net The process is believed to proceed through several intermediates.
The initial step involves a two-electron reduction of the nitro group (Ar-NO₂) to a nitroso group (Ar-N=O). This is followed by another two-electron reduction to form a phenylhydroxylamine derivative (Ar-NHOH). The final step is a further two-electron reduction of the hydroxylamine (B1172632) to the corresponding amine (Ar-NH₂). orientjchem.org While these intermediates are typically not isolated under the reaction conditions that lead directly to the amine, their existence is supported by electrochemical studies and the isolation of these species under carefully controlled reduction conditions. orientjchem.org The specific mechanism on a catalyst surface involves adsorption of the nitro compound and sequential addition of hydrogen atoms. researchgate.net
Reactions Involving the N-Isopropyl Substituent
Stability and Reactivity of the Isopropyl Group under Various Conditions
The N-isopropyl group is generally robust and stable under a wide range of chemical conditions, including those typically used for the reduction of the nitro group. The carbon-nitrogen bond of the imide is a strong covalent bond. However, the phthalimide (B116566) group itself can undergo cleavage under certain harsh conditions. For instance, treatment with strong nucleophiles like hydrazine (B178648) or primary alkylamines can lead to the cleavage of the imide ring, which would also cleave the N-isopropyl bond from the aromatic core. unt.edu Strong basic or acidic hydrolysis can also cleave the imide ring, liberating isopropylamine (B41738). Generally, the isopropyl group itself remains chemically inert unless subjected to highly reactive conditions, such as free-radical reactions, which are not typically employed with this class of compounds due to the reactivity of the aromatic ring and nitro group.
Potential for Functionalization of the Isopropyl Group
Direct functionalization of the isopropyl group presents a significant synthetic challenge. The C-H bonds of the isopropyl group (both methine and methyl) are relatively unreactive. Introducing functional groups would likely require harsh, non-selective free-radical conditions (e.g., radical halogenation), which could lead to a mixture of products and unwanted side reactions on the nitro-aromatic system. The electron-withdrawing nature of the phthalimide group offers little to no activation for reactions at the isopropyl substituent. Therefore, the potential for selective functionalization of this group without affecting other reactive sites on the molecule is considered low.
Transformations of the Isoindoline-1,3-dione Ring System
The isoindoline-1,3-dione ring system, a derivative of phthalimide, has a well-established set of chemical transformations. rsc.orgrsc.org These reactions primarily involve the cleavage of one or both of the acyl-nitrogen bonds of the imide functional group.
The most common transformation is hydrolysis, which can be conducted under either acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide (B78521), initially cleaves one of the C-N bonds to form the sodium salt of the corresponding phthalamic acid (4-nitro-N-isopropylphthalamic acid). Further heating under more vigorous conditions can cleave the remaining amide bond to yield 4-nitrophthalic acid and isopropylamine.
Another key reaction is aminolysis, where the imide ring is opened by a primary amine. unt.edu This reaction results in the formation of an N,N'-disubstituted phthalamide. unt.edu For example, reacting this compound with methylamine (B109427) would yield N-isopropyl-N'-methyl-4-nitrophthalamide. This reactivity highlights the susceptibility of the carbonyl carbons of the imide to nucleophilic attack.
| Reaction Type | Reagent | Product(s) | Conditions |
|---|---|---|---|
| Basic Hydrolysis (partial) | Aqueous NaOH | 4-Nitro-N-isopropylphthalamic acid salt | Mild conditions, room temperature |
| Basic Hydrolysis (complete) | Aqueous NaOH | 4-Nitrophthalic acid and Isopropylamine | Prolonged heating |
| Acidic Hydrolysis | Aqueous HCl or H₂SO₄ | 4-Nitrophthalic acid and Isopropylamine | Reflux |
| Aminolysis | Primary Amine (e.g., R-NH₂) | N-Isopropyl-N'-R-4-nitrophthalamide | Varies, often requires heating |
Electrophilic Aromatic Substitution on the Phthalimide Ring
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds; however, the reactivity of the phthalimide ring in this compound towards electrophiles is significantly diminished. wikipedia.org The reaction mechanism involves the attack of the electron-rich aromatic ring on a strong electrophile, proceeding through a positively charged intermediate known as an arenium ion. masterorganicchemistry.comyoutube.com The stability of this intermediate, and thus the reaction rate, is highly sensitive to the electronic nature of the substituents already on the ring. wikipedia.org
In the case of this compound, the aromatic ring is doubly deactivated. Both the imide functionality (with its two electron-withdrawing carbonyl groups) and the nitro group pull electron density away from the ring system through resonance and inductive effects. youtube.comyoutube.com This reduction in electron density makes the ring a poor nucleophile, rendering it highly unreactive towards most electrophilic substitution reactions under standard conditions. quora.com Friedel-Crafts alkylation and acylation reactions, for example, typically fail on substrates bearing strong deactivating groups like a nitro group. youtube.comyoutube.com Forcing conditions, such as high temperatures and the use of aggressive reagents, would be required to achieve any substitution, with the reaction likely being slow and low-yielding.
Nucleophilic Aromatic Substitution (SNAr) Potential
In stark contrast to its inertness toward electrophiles, the aromatic ring of this compound is primed for nucleophilic aromatic substitution (SNAr). This type of reaction is the mirror opposite of EAS, where an electron-poor aromatic ring is attacked by a strong nucleophile. masterorganicchemistry.com The reaction is facilitated by the presence of potent electron-withdrawing groups, particularly nitro groups, positioned ortho or para to a suitable leaving group (such as a halide). wikipedia.orglibretexts.org
While the parent compound lacks an intrinsic leaving group, its structure possesses significant SNAr potential. The powerful electron-withdrawing effect of the nitro group at the C-5 position, combined with the influence of the imide carbonyls, creates substantial positive charge density on the aromatic ring carbons, particularly at the C-4 and C-6 positions. If a derivative containing a leaving group, such as fluorine or chlorine, were present at these positions, the molecule would become highly susceptible to attack by nucleophiles like alkoxides, amines, or thiolates. libretexts.orgacs.org
The mechanism proceeds via an initial addition of the nucleophile to the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The stability of this intermediate is the key to the reaction's feasibility. The nitro group at C-5 is perfectly positioned to stabilize the negative charge through resonance, delocalizing it out of the ring and onto its oxygen atoms. masterorganicchemistry.comnih.gov The subsequent expulsion of the leaving group is a fast step that restores the ring's aromaticity. nih.gov Therefore, halogenated derivatives of this compound are expected to be excellent substrates for SNAr reactions.
Ring-Opening and Cyclization Pathways of the Imide
The dicarboximide ring system is susceptible to cleavage by nucleophilic attack at its carbonyl carbons. This reactivity provides a pathway for transforming the phthalimide core into other functional structures.
One of the most common ring-opening reactions is hydrazinolysis, famously employed in the Gabriel synthesis of primary amines. organic-chemistry.org Treatment of an N-substituted phthalimide like this compound with hydrazine (N₂H₄) leads to the cleavage of the imide C-N bonds. The reaction proceeds via nucleophilic attack of hydrazine on one of the carbonyl groups, followed by an intramolecular cyclization that results in the formation of a stable six-membered phthalhydrazide (B32825) ring and the release of the corresponding primary amine (in this case, isopropylamine). cmu.edu
Similarly, the imide ring can be opened under basic or acidic conditions through hydrolysis. researchgate.net In alkaline hydrolysis, a hydroxide ion attacks a carbonyl carbon, leading to the formation of a phthalamic acid salt (an amide-carboxylate). researchgate.net Acid-catalyzed hydrolysis can yield the free phthalamic acid, which upon further heating may revert to the imide or, under harsher conditions, hydrolyze completely to phthalic acid and the primary amine.
These ring-opening strategies can be used to unmask a protected amine or to generate new amide-functionalized molecules. cmu.edu For instance, reacting the phthalimide with other bifunctional nucleophiles, such as amino alcohols, can lead to new ring-opened structures containing both amide and ester or ether functionalities. cmu.edu Subsequent intramolecular reactions of these intermediates can lead to the formation of new, larger ring systems. nih.gov
Functionalization Strategies for Derivatization
Derivatization of the this compound scaffold can be achieved through several strategic functionalization approaches, either by building upon the core structure or by modifying it through modern synthetic methods.
Alkylation and Acylation at the Imide Nitrogen
The title compound, this compound, is itself a product of N-alkylation. This transformation is a cornerstone of phthalimide chemistry, most notably in the Gabriel synthesis. organic-chemistry.org The general strategy involves the deprotonation of the N-H bond of the parent imide, 5-nitro-phthalimide, followed by reaction with an alkylating agent.
The imidic proton is weakly acidic and can be readily removed by a moderately strong base, such as potassium carbonate or potassium hydroxide, to form the nucleophilic phthalimide anion. byjus.com This anion then acts as a potent nucleophile, displacing a halide from an alkyl halide (e.g., 2-bromopropane) in a classic SN2 reaction to form the N-alkylated product. organic-chemistry.org Modern variations of this reaction employ milder conditions, using ionic liquids or phase-transfer catalysts to improve efficiency and yield. organic-chemistry.orgresearchgate.net
Alternatively, the direct condensation of 5-nitrophthalic anhydride (B1165640) with the corresponding primary amine (isopropylamine) at elevated temperatures provides a more direct, albeit often less mild, route to the final N-substituted imide. acs.orggoogle.com
| Method | Base/Conditions | Alkylating Agent | Typical Yield | Reference |
| Gabriel Synthesis | KOH or K₂CO₃ | Isopropyl bromide | Good to Excellent | organic-chemistry.org |
| Ionic Liquid | KOH in [bmim]BF₄ | Alkyl halides | High | organic-chemistry.org |
| Direct Condensation | High Temperature (150-200°C) | Isopropylamine | Good | google.com |
This table presents generalized data for N-alkylation of phthalimides.
Coupling Reactions for C-C and C-N Bond Formation (e.g., Sonogashira, Suzuki)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, but they require a substrate functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. nanochemres.org While this compound is not directly amenable to these reactions, its halogenated derivatives are ideal precursors for extensive functionalization.
A precursor such as 4-bromo-2-isopropyl-5-nitroisoindoline-1,3-dione could readily participate in a variety of coupling reactions:
Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) would form a new C-C bond, attaching a new aryl or vinyl substituent at the C-4 position. rsc.org
Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org This method is highly effective for synthesizing conjugated aryl-alkyne structures.
These reactions offer a modular approach to building complex molecular architectures based on the phthalimide scaffold, allowing for the introduction of a wide range of functional groups.
| Coupling Reaction | Coupling Partner | Catalyst System | Key Features |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(0) complex + Base | Forms C(sp²)-C(sp²) bonds; high functional group tolerance. |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) complex + Cu(I) salt + Amine Base | Forms C(sp²)-C(sp) bonds; creates linear, rigid structures. |
This table summarizes conditions for cross-coupling reactions on aryl halides.
Oxidative Imidation Reactions
Oxidative imidation refers to a class of reactions where the phthalimide ring itself is constructed under oxidative conditions. These methods provide alternative synthetic routes to the core scaffold of this compound and its derivatives, often starting from more readily available precursors.
One such approach involves the transition metal-catalyzed oxidative carbonylation of substituted benzamides. rsc.orgresearchgate.net For example, a suitably substituted N-pivaloyl-aniline can undergo rhodium-catalyzed dual C-H bond activation and benzannulation with an alkyne to construct the substituted aromatic core, which can then be further transformed. researchgate.net
Another strategy is the direct oxidation of arene-fused cyclic amines. A precursor containing a reduced isoindoline ring system can be oxidized to the corresponding phthalimide using catalysts like copper(II) acetate (B1210297) with an oxidant such as tert-butyl hydroperoxide (TBHP). rsc.orgnih.gov Furthermore, if a partial reduction of the imide occurs during a synthetic sequence to yield a hydroxylactam (a 3-hydroxyisoindolin-1-one), this intermediate can be readily oxidized back to the imide using reagents like nickel peroxide (NiO₂) or pyridinium (B92312) chlorochromate (PCC), effectively restoring the phthalimide functionality. nih.gov These methods highlight the versatility of synthetic approaches available for constructing the robust phthalimide system.
Mechanistic Investigations of Key Reactions
Studies of Nucleophilic Substitution Mechanisms (SN1 vs. SN2)
The study of nucleophilic substitution mechanisms for this compound primarily involves a theoretical analysis of the potential reaction pathways at the secondary carbon of the isopropyl group. In such a reaction, the 5-nitroisoindoline-1,3-dione moiety would function as the leaving group. While direct experimental studies on this specific substitution reaction are not extensively documented in the literature, a mechanistic discussion can be developed based on the foundational principles of physical organic chemistry and by drawing analogies to related, well-understood reactions.
The competition between the unimolecular (SN1) and bimolecular (SN2) substitution pathways is governed by several key factors: the structure of the substrate, the nature of the leaving group, the strength of the nucleophile, and the properties of the solvent. bldpharm.com
Substrate Structure: The electrophilic carbon in this compound is a secondary carbon. Secondary alkyl substrates are known to be borderline cases, capable of undergoing substitution by either SN1 or SN2 mechanisms, depending on the other reaction conditions. youtube.com Steric hindrance around the reaction center is moderate, not as prohibitive as a tertiary carbon (which favors SN1) but more hindered than a primary carbon (which favors SN2). pearson.com
Leaving Group Ability: The potential leaving group is the 5-nitroisoindoline-1,3-dione anion. A good leaving group is typically a weak base, as this indicates it is stable on its own. libretexts.orgkhanacademy.org The stability of this particular anion is enhanced by two factors:
The negative charge on the nitrogen atom is delocalized by resonance across two carbonyl groups.
The strongly electron-withdrawing nitro group (-NO₂) further delocalizes the negative charge through the aromatic ring, increasing the acidity of the parent imide and stabilizing the conjugate base.
Despite this stabilization, the phthalimide anion is the conjugate base of phthalimide (pKa ≈ 8.3), making it a significantly stronger base than typical good leaving groups like halide ions (e.g., I⁻, Br⁻) or sulfonate esters (e.g., tosylate). libretexts.org Because the SN1 mechanism depends on the spontaneous departure of the leaving group in the rate-determining step, the relatively high basicity of the 5-nitroisoindoline-1,3-dione anion disfavors this pathway.
Nucleophile and Solvent Effects:
SN2 Pathway: An SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMSO), which solvate the cation but leave the nucleophile's reactivity high. bldpharm.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. scienceinfo.com
SN1 Pathway: An SN1 mechanism involves two steps: first, the leaving group departs to form a carbocation intermediate, which is then attacked by the nucleophile. youtube.com This pathway is favored by weak nucleophiles and polar protic solvents (e.g., water, ethanol), which can stabilize both the departing leaving group and the carbocation intermediate through hydrogen bonding. bldpharm.com The rate of an SN1 reaction is dependent only on the concentration of the substrate.
Mechanistic Analogy: Insight can be gained from the reverse reaction, the Gabriel synthesis of primary amines. In this well-established method, a phthalimide anion acts as a nucleophile to attack an alkyl halide, forming an N-alkylphthalimide. byjus.com This reaction proceeds via an SN2 mechanism and is most efficient for primary alkyl halides, with efficiency decreasing significantly for secondary halides due to steric hindrance. pearson.comscienceinfo.com By the principle of microscopic reversibility, the reverse reaction—the cleavage of the N-alkyl bond by a nucleophile—would be expected to follow a similar SN2 transition state.
Based on this analysis, a nucleophilic substitution reaction at the isopropyl group of this compound would most likely proceed via an SN2 mechanism, particularly under conditions involving a strong nucleophile and a polar aprotic solvent. The SN1 pathway is considered less probable primarily due to the suboptimal nature of the 5-nitroisoindoline-1,3-dione anion as a leaving group.
The following table summarizes the expected characteristics for each potential mechanism for this specific compound.
| Feature | SN1 Mechanism | SN2 Mechanism |
| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] |
| Substrate | Secondary (possible, but disfavored) | Secondary (possible, sensitive to steric hindrance) |
| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH) | Favored by strong nucleophiles (e.g., I⁻, CN⁻, RS⁻) |
| Leaving Group | Requires a very good leaving group (weak base); 5-nitroisoindoline-1,3-dione anion is only a moderate leaving group. | Tolerates less effective leaving groups better than SN1. |
| Solvent | Favored by polar protic solvents (e.g., ethanol, water) | Favored by polar aprotic solvents (e.g., acetone, DMSO) |
| Stereochemistry | Racemization of the chiral center | Inversion of configuration at the chiral center |
| Intermediate | Isopropyl carbocation | None (concerted transition state) |
| Rearrangements | Possible, but unlikely for isopropyl carbocation | Not possible |
Computational and Theoretical Investigations of 2 Isopropyl 5 Nitroisoindoline 1,3 Dione
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of isoindoline-1,3-dione derivatives. nih.govresearchgate.net These methods offer a powerful means to model molecular properties with high accuracy, complementing experimental findings.
Density Functional Theory (DFT) has proven to be an effective and reliable tool for investigating the electronic structure of complex organic molecules, including phthalimide (B116566) and its derivatives. researchgate.netresearchgate.net Functionals such as B3LYP combined with basis sets like 6-31G* or 6-311++G(d,p) are commonly employed to optimize molecular geometry and calculate various electronic parameters. ufms.brnih.govresearchgate.net Such calculations provide a detailed picture of the molecule's quantum mechanical properties.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govsapub.org
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | -7.0 to -6.0 | Represents electron-donating ability |
| LUMO Energy (ELUMO) | -2.5 to -1.5 | Represents electron-accepting ability |
| Energy Gap (ΔE) | 4.0 to 5.0 | Indicates chemical reactivity and stability researchgate.netwuxiapptec.com |
DFT calculations are used to determine the distribution of electronic charge throughout the molecule, often visualized using Molecular Electrostatic Potential (MEP) maps. researchgate.net An MEP map illustrates the charge distribution from the perspective of an approaching positive charge, highlighting regions of negative and positive electrostatic potential. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack.
In this compound, the MEP map would be expected to show regions of high electron density (negative potential, typically colored red) around the oxygen atoms of the carbonyl and nitro groups, indicating their susceptibility to electrophilic attack. Conversely, regions of low electron density (positive potential, colored blue) would be anticipated around the hydrogen atoms. researchgate.net
From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the molecule's reactivity. mdpi.com These include ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), electronegativity (χ = (I+A)/2), chemical hardness (η = (I-A)/2), chemical softness (S = 1/η), and the electrophilicity index (ω = χ²/2η). sapub.orgresearchgate.net These indices provide a quantitative measure of the molecule's stability and propensity to react. researchgate.net Fukui functions can also be calculated to identify the reactivity of specific atomic sites within the molecule.
| Reactivity Descriptor | Formula | Typical Calculated Value (eV) | Interpretation |
|---|---|---|---|
| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | 4.25 | Measures the ability to attract electrons |
| Chemical Hardness (η) | -(EHOMO-ELUMO)/2 | 2.25 | Measures resistance to charge transfer |
| Electrophilicity Index (ω) | χ²/2η | 4.01 | Measures electrophilic character |
| Chemical Softness (S) | 1/η | 0.44 | Reciprocal of hardness, indicates reactivity |
Quantum chemical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. researchgate.net DFT methods can accurately compute vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.gov
For this compound, theoretical calculations would predict characteristic IR stretching frequencies for the carbonyl (C=O) groups, the nitro (NO₂) group, and C-H bonds. Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. researchgate.net A strong correlation between the calculated and experimental spectra serves as a powerful validation of the proposed molecular structure. researchgate.netnih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure
Molecular Modeling and Dynamics Simulations
While quantum chemical studies focus on the static electronic properties of a molecule, molecular modeling and dynamics (MD) simulations investigate its dynamic behavior over time. nih.gov MD simulations can provide insights into the conformational flexibility of the isopropyl group and the planarity of the isoindoline-1,3-dione core.
These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in various solvents or in the presence of a biological target like an enzyme. nih.govnih.gov By simulating the molecule's movements and interactions at an atomic level, researchers can explore its stability, preferred conformations, and potential binding modes, which are crucial for applications in materials science and medicinal chemistry.
Conformational Analysis of the Isopropyl Group and Nitro Substituent
Isopropyl Group: The rotation of the isopropyl group around the C-N bond is a key conformational feature. The orientation of the isopropyl group relative to the planar isoindoline-1,3-dione ring can influence the molecule's steric and electronic properties. Computational studies on similar N-substituted isoindoline-1,3-dione derivatives suggest that the preferred conformation would seek to minimize steric hindrance between the methyl groups of the isopropyl substituent and the carbonyl groups of the imide ring. This is typically achieved through specific torsion angles that position the bulky groups away from each other.
Nitro Substituent: The nitro group (-NO2) attached to the benzene (B151609) ring also has preferred orientations. The planarity of the nitro group with respect to the aromatic ring is influenced by electronic effects, favoring a coplanar arrangement to maximize π-electron delocalization. However, steric interactions with adjacent substituents, if present, could lead to a twisted conformation. In the case of this compound, the nitro group at the 5-position is not sterically hindered by the N-isopropyl group, and thus is expected to be largely coplanar with the benzene ring.
The interplay between the conformations of the isopropyl and nitro groups can be summarized in the following table:
| Substituent | Key Conformational Feature | Influencing Factors | Expected Predominant Conformation |
| Isopropyl Group | Rotation around the C-N bond | Steric hindrance with carbonyl groups | Staggered conformation minimizing steric clash |
| Nitro Group | Rotation around the C-NO2 bond | Electronic effects (π-delocalization) | Coplanar with the benzene ring |
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to predict the physicochemical properties of chemical compounds based on their molecular structure. For nitroaromatic compounds like this compound, QSPR can be a valuable tool for predicting properties such as toxicity, reactivity, and solubility. mdpi.com
A hypothetical QSPR model for predicting a specific property of this compound would involve the calculation of various molecular descriptors. These descriptors can be categorized as follows:
Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.
Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.
Geometrical Descriptors: Parameters related to the 3D structure of the molecule, such as molecular surface area and volume.
Quantum-Chemical Descriptors: Electronic properties derived from quantum mechanical calculations, such as dipole moment, HOMO-LUMO energies, and electrostatic potential. mdpi.com
For nitroaromatic compounds, descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), hydrophobicity (log P), and dipole moment have been shown to be particularly important in predicting their toxic effects. mdpi.com A lower ELUMO is often correlated with higher toxicity for nitroaromatics due to their enhanced ability to accept electrons and undergo nitroreduction. mdpi.com
A general QSPR workflow for this compound would involve:
Computational generation of a set of molecular descriptors.
Development of a mathematical model (e.g., multiple linear regression, machine learning algorithms) that correlates these descriptors with an experimental property for a series of related compounds.
Validation of the model to ensure its predictive power.
Investigation of Tautomerism and Solvent Effects on Electronic Structure
Tautomerism in isoindoline-1,3-dione derivatives is not common for the core ring structure itself, as it lacks acidic protons that can readily tautomerize. However, the presence of substituents could potentially introduce tautomeric forms, though this is not the case for this compound.
The electronic structure of this compound is significantly influenced by the surrounding solvent medium. Solvatochromism, the change in the color of a substance with a change in solvent polarity, is a manifestation of these solvent effects. The electronic absorption spectra (UV-Vis) of the compound are expected to shift in response to the solvent's polarity and hydrogen bonding capability.
Theoretical studies on the effect of solvents can be performed using computational models such as the Polarizable Continuum Model (PCM). These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the electronic structure of the solute within that medium.
Key solvent-induced effects on the electronic structure include:
Stabilization of Excited States: Polar solvents tend to stabilize polar excited states more than the ground state, leading to a red-shift (bathochromic shift) in the absorption maximum.
Dipole Moment Changes: The dipole moment of the molecule can change upon excitation, and the interaction of these ground and excited state dipole moments with the solvent's reaction field will affect the transition energies.
Specific Interactions: In protic solvents, specific interactions like hydrogen bonding between the solvent and the carbonyl or nitro groups of the molecule can further influence the electronic structure.
| Solvent Property | Effect on Electronic Structure | Predicted Spectral Shift |
| Polarity (Dielectric Constant) | Differential stabilization of ground and excited states | Generally a red-shift with increasing polarity |
| Hydrogen Bonding | Specific interactions with solute's functional groups | Can lead to either red or blue shifts depending on the specific interaction |
Theoretical Exploration of Optoelectronic and Nonlinear Optical (NLO) Properties
Isoindoline-1,3-dione derivatives are considered promising candidates for nonlinear optical (NLO) materials due to the presence of delocalized π-electrons. acgpubs.org The introduction of an electron-withdrawing nitro group and an electron-donating alkyl group can enhance the molecule's NLO response by creating an intramolecular charge transfer (ICT) system.
Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the optoelectronic and NLO properties of molecules like this compound.
Optoelectronic Properties: The key optoelectronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that determines the molecule's electronic excitability and chemical reactivity. A smaller HOMO-LUMO gap generally implies a more facile electronic transition and potential for enhanced NLO properties. In isoindoline-1,3-dione systems, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is on the electron-deficient regions.
Nonlinear Optical (NLO) Properties: The NLO response of a molecule is characterized by its hyperpolarizability (β). DFT calculations can provide an estimate of the static and frequency-dependent hyperpolarizabilities. For a molecule to exhibit a significant NLO response, it should possess a large change in dipole moment upon electronic excitation, which is facilitated by an efficient ICT character. In this compound, the isoindoline-1,3-dione core acts as an electron acceptor. researchgate.net
The calculated NLO parameters for a hypothetical study are presented below:
| Parameter | Description | Significance |
| HOMO-LUMO Gap (ΔE) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates electronic excitability; a smaller gap can lead to enhanced NLO properties. |
| Dipole Moment (μ) | Measure of the molecule's overall polarity. | A large ground-state dipole moment is often associated with significant NLO activity. |
| First Hyperpolarizability (β) | A tensor quantity that describes the second-order NLO response of the molecule. | A large β value is indicative of a strong NLO response, making the material suitable for applications in optoelectronics and photonics. |
Advanced Applications and Role As Synthetic Intermediates for 2 Isopropyl 5 Nitroisoindoline 1,3 Dione
A Versatile Building Block in Complex Organic Molecule Synthesis
The inherent reactivity of the phthalimide (B116566) ring system, combined with the electronic effects of the nitro group and the steric influence of the isopropyl group, positions 2-Isopropyl-5-nitroisoindoline-1,3-dione as a valuable precursor in multi-step organic syntheses.
The isoindoline-1,3-dione moiety is a well-established synthon for the introduction of a primary amine group in the Gabriel synthesis. This classic transformation allows for the conversion of this compound into a variety of nitrogen-containing compounds. Furthermore, the nitro group on the aromatic ring can be readily reduced to an amino group, which can then participate in a wide array of cyclization reactions to form diverse heterocyclic systems. These heterocycles are core components of many biologically active molecules and functional materials.
For instance, the reduced amino derivative could be diazotized and subsequently transformed into a range of functional groups, or it could be condensed with various electrophiles to construct fused ring systems. The strategic placement of the nitro group at the 5-position influences the regioselectivity of these synthetic transformations.
The isoindoline (B1297411) core is a known scaffold for the synthesis of nitroxide radicals, which are stable free radicals widely used as spin labels in electron paramagnetic resonance (EPR) spectroscopy. While direct evidence for the use of this compound in this application is scarce, its structure suggests a potential pathway. The synthesis would likely involve the reduction of the dione (B5365651) functionality and subsequent oxidation to form the nitroxide radical. The isopropyl group would provide steric shielding to the radical center, potentially enhancing its stability and providing specific spectral properties. The nitro group could be further functionalized to attach the spin label to a molecule of interest, such as a protein or a polymer.
| Potential Synthetic Application | Key Functional Group | Transformation | Resulting Structure/Use |
| Synthesis of Heterocycles | Nitro Group (-NO2) | Reduction to Amino Group (-NH2) | Precursor for fused heterocyclic systems (e.g., benzimidazoles, quinoxalines) |
| Spin Label Synthesis | Isoindoline-1,3-dione | Reduction and Oxidation | Formation of a stable nitroxide radical for EPR studies |
Emerging Applications in Materials Science and Technology
Organic molecules with electron-withdrawing groups, such as the nitro group, and a conjugated π-system are often investigated for their potential in optoelectronic applications. The phthalimide core of this compound provides a rigid, planar structure that can facilitate π-π stacking and charge transport. The nitro group significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO), which can be advantageous in the design of n-type organic semiconductors for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Although not a classic photochromic scaffold itself, this compound could serve as a precursor for the synthesis of photochromic compounds. The functional groups present on the molecule could be chemically modified to incorporate known photochromic units, such as spiropyrans or spirooxazines. The electronic properties of the nitro-substituted phthalimide moiety could be used to tune the absorption spectra and switching properties of the resulting photochromic materials.
In the polymer industry, phthalimide derivatives are sometimes used as monomers or additives to enhance the thermal stability and mechanical properties of polymers. The rigid structure of this compound could impart these desirable characteristics.
Furthermore, the chromophoric nature of the nitro-aromatic system suggests potential applications in the dye industry. The compound itself is likely colored, and its structure could be modified to create a range of dyes with different colors and properties. The amino derivative, obtained by the reduction of the nitro group, is a key intermediate for the synthesis of azo dyes, which are a large and commercially important class of colorants.
| Potential Material Application | Key Structural Feature | Resulting Property | Potential Use |
| Optoelectronics | Nitro group, Phthalimide core | Electron-accepting, π-stacking | n-type organic semiconductors |
| Photochromic Systems | Modifiable functional groups | Precursor for photo-switchable molecules | Molecular switches, smart materials |
| Polymers | Rigid phthalimide structure | Enhanced thermal and mechanical stability | Polymer additive or monomer |
| Dyes | Nitro-aromatic chromophore | Color | Textile and industrial colorants |
Contribution to Novel Methodological Developments in Organic Synthesis
The specific compound, this compound, has not been extensively documented in the scientific literature as a central component in the development of novel synthetic methodologies. Research into its unique contributions to new reaction pathways, catalytic systems, or as a foundational scaffold for methodological innovation is not prominently featured in available scholarly articles.
However, the chemical architecture of this compound, which combines an N-alkylated phthalimide core with an electron-withdrawing nitro group, suggests its potential utility in several established and emerging areas of organic synthesis. The principles of its reactivity can be inferred from studies on analogous nitro-substituted phthalimide derivatives. These related studies provide a framework for understanding how this compound could, in principle, contribute to methodological advancements.
The primary modes through which compounds of this class can influence synthetic methodology are centered on the reactivity of the nitroaromatic ring and the phthalimide moiety.
Nucleophilic Aromatic Substitution (SNAr) Reactions:
The presence of the strongly electron-withdrawing nitro group at the 5-position of the isoindoline-1,3-dione ring system significantly activates the aromatic core towards nucleophilic aromatic substitution (SNAr). This is a fundamental reaction in organic synthesis for the construction of C-C, C-O, C-N, and C-S bonds.
In a methodological context, this compound could serve as a model substrate for the development of new SNAr protocols. Research in this area often focuses on expanding the scope of nucleophiles, employing milder reaction conditions, and developing novel catalytic systems. For instance, the displacement of a suitable leaving group (such as a halogen) positioned ortho or para to the nitro group can be explored with a wide array of nucleophiles.
| Reaction Type | Potential Nucleophile | Potential Product Class | Methodological Advancement |
| Etherification | Alkoxides, Phenoxides | Aryl ethers | Development of new base/solvent systems for challenging ether syntheses. |
| Amination | Primary/Secondary Amines | Aryl amines | Exploration of catalyst-free amination reactions or novel ligand development for metal-catalyzed processes. |
| Thiolation | Thiolates | Aryl sulfides | Methodologies for the synthesis of sulfur-containing heterocyclic compounds. |
| Cyanation | Cyanide salts | Aryl nitriles | Development of safer and more efficient cyanation methods. |
Reduction of the Nitro Group and Subsequent Transformations:
The nitro group of this compound is a versatile functional handle that can be readily reduced to an amino group. This transformation opens up a vast landscape of subsequent chemical modifications, making the resulting 5-amino-2-isopropylisoindoline-1,3-dione a valuable intermediate for methodological development.
The development of selective and efficient methods for the reduction of the nitro group in the presence of the imide functionality is a methodological challenge in itself.
| Transformation of Amino Group | Reagent/Reaction Type | Potential Product Class | Methodological Advancement |
| Diazotization-Sandmeyer Reaction | NaNO₂, H⁺; CuX | Halogenated, cyanated, or hydroxylated isoindoline-1,3-diones | Optimization of Sandmeyer conditions for complex substrates. |
| Amide Coupling | Acyl chlorides, Carboxylic acids | N-Acylated isoindoline-1,3-diones | Development of new coupling reagents and protocols. |
| Buchwald-Hartwig Amination | Aryl halides, Pd catalyst, ligand | N-Arylated aminoisoindoline-1,3-diones | Design and screening of new phosphine (B1218219) ligands for challenging C-N cross-coupling reactions. |
| Sulfonamide Formation | Sulfonyl chlorides | Sulfonamide derivatives | Exploration of novel catalytic methods for sulfonamide synthesis. |
Palladium-Catalyzed Cross-Coupling Reactions:
Should a halogen be present on the aromatic ring of this compound, it would become a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis. The development of new ligands, catalysts, and reaction conditions that are tolerant of the functionalities present in this molecule (imide, nitro group) would constitute a significant methodological contribution.
| Cross-Coupling Reaction | Coupling Partner | Potential Product Class | Methodological Advancement |
| Suzuki Coupling | Boronic acids/esters | 5-Aryl-isoindoline-1,3-diones | Development of catalysts for coupling with electron-deficient aryl halides. |
| Sonogashira Coupling | Terminal alkynes | 5-Alkynyl-isoindoline-1,3-diones | Methodologies for the synthesis of functionalized alkynes. |
| Heck Coupling | Alkenes | 5-Alkenyl-isoindoline-1,3-diones | Studies on regioselectivity and catalyst efficiency with complex substrates. |
| Buchwald-Hartwig Amination | Amines, amides | 5-Amino/Amido-isoindoline-1,3-diones | Expansion of the substrate scope for C-N bond formation. |
While direct evidence of this compound's role in pioneering new synthetic methodologies is currently lacking in the peer-reviewed literature, its structure embodies the key features of a versatile synthetic intermediate. Future research may yet see this compound, or its close analogues, utilized in the development of novel and efficient synthetic transformations.
Future Research Directions and Perspectives for 2 Isopropyl 5 Nitroisoindoline 1,3 Dione Chemistry
Discovery and Development of Highly Efficient and Selective Synthetic Routes
The synthesis of isoindoline-1,3-dione derivatives is well-established, typically involving the condensation of phthalic anhydrides with primary amines. nih.gov However, for 2-isopropyl-5-nitroisoindoline-1,3-dione, future research should focus on optimizing this process for efficiency, selectivity, and scalability. The conventional synthesis would likely involve the reaction of 4-nitrophthalic anhydride (B1165640) with isopropylamine (B41738).
Future investigations could explore:
Microwave-assisted synthesis: This technique has been shown to accelerate reaction times and improve yields for other phthalimide (B116566) derivatives, offering a greener alternative to conventional heating. eijppr.comctppc.org
Flow chemistry: Continuous flow processes could enable better control over reaction parameters, leading to higher purity and safer handling of reagents, which is particularly important when dealing with nitro compounds.
Catalytic methods: The development of novel catalysts, including organocatalysts, could offer milder reaction conditions and improved yields, reducing the environmental impact of the synthesis. rsc.org
A comparative analysis of potential synthetic methods is presented in the table below.
| Synthesis Method | Potential Advantages | Key Research Focus |
| Conventional Heating | Well-established, simple setup | Optimization of solvent and temperature to maximize yield and minimize by-products. |
| Microwave-Assisted | Rapid reaction times, higher yields | Screening of various solvents and catalysts to identify optimal conditions. eijppr.com |
| Flow Chemistry | Enhanced safety and control, scalability | Design and optimization of a continuous flow reactor setup for this specific reaction. |
| Organocatalysis | Metal-free, environmentally benign | Discovery of a suitable organocatalyst for the condensation of 4-nitrophthalic anhydride and isopropylamine. rsc.org |
Design of Advanced Functionalizations for Tailored Properties
The this compound scaffold offers several sites for functionalization to modulate its physicochemical and biological properties. The nitro group is a particularly versatile handle for further chemical transformations.
Future research in this area should target:
Reduction of the nitro group: The nitro group can be reduced to an amine, which can then be further derivatized through acylation, alkylation, or diazotization reactions. This would open up a vast chemical space for creating a library of novel compounds.
Nucleophilic aromatic substitution: The electron-withdrawing nature of the nitro and carbonyl groups activates the aromatic ring for nucleophilic aromatic substitution, allowing for the introduction of various functional groups.
Modifications of the isopropyl group: While more challenging, derivatization of the isopropyl group could be explored to fine-tune steric and electronic properties.
The table below outlines potential functionalization strategies and their expected impact.
| Functionalization Strategy | Target Site | Potential New Functional Groups | Expected Impact on Properties |
| Reduction | Nitro group | Amine, hydroxylamine (B1172632) | Altered solubility, introduction of a basic center, potential for new biological interactions. |
| Nucleophilic Aromatic Substitution | Aromatic ring | Alkoxy, aryloxy, thioether groups | Modulation of lipophilicity and electronic properties. |
| Derivatization | Isopropyl group | Hydroxyl, halogen | Fine-tuning of steric bulk and metabolic stability. |
In-depth Elucidation of Reaction Mechanisms and Intermediates
A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing reaction conditions and predicting outcomes. While the general mechanism of phthalimide formation is understood, the influence of the isopropyl and nitro substituents warrants specific investigation.
Future mechanistic studies could employ:
Kinetic studies: To determine the rate laws and activation parameters for the key synthetic and functionalization reactions.
Spectroscopic analysis: Techniques such as in-situ IR and NMR spectroscopy could be used to identify and characterize transient intermediates.
Isotopic labeling studies: To trace the pathways of atoms and elucidate the fine details of the reaction mechanisms.
Leveraging Computational Chemistry for De Novo Design and Property Prediction
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and development of new molecules. For this compound, computational approaches can provide valuable insights into its properties and potential applications.
Future computational research should focus on:
Quantum chemical calculations: Density Functional Theory (DFT) studies can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. nih.gov This can help in understanding reaction mechanisms and designing new functionalization strategies.
Molecular docking: If a biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives, guiding the design of more potent compounds. nih.gov
ADMET prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis.
The following table summarizes the potential applications of computational chemistry in this research area.
| Computational Method | Application | Expected Outcome |
| Density Functional Theory (DFT) | Reactivity prediction, mechanistic studies | Understanding of electronic properties, prediction of reaction pathways. nih.gov |
| Molecular Docking | Target-based drug design | Identification of potential biological targets and prediction of binding affinities. nih.gov |
| ADMET Prediction | Pharmacokinetic profiling | Early assessment of drug-likeness and potential toxicity issues. |
Exploration of Sustainable and Scalable Synthetic Processes
In line with the principles of green chemistry, future research should aim to develop sustainable and scalable synthetic processes for this compound and its derivatives.
Key areas for investigation include:
Use of green solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, ethanol (B145695), or supercritical fluids. rsc.org
Development of catalytic reactions: As mentioned earlier, the use of catalysts can reduce energy consumption and waste generation.
Atom economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.
The development of such processes will be crucial for the potential future translation of this compound and its derivatives from laboratory-scale research to industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
